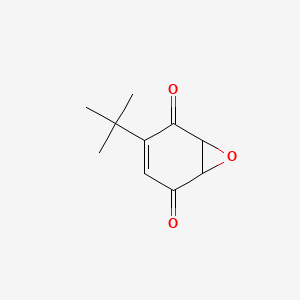
t-Butylquinone oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Butylquinone oxide: is a synthetic organic compound characterized by its quinone structure with a tert-butyl group attached Quinones are a class of organic compounds known for their redox properties and are widely used in various chemical and biological applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of t-Butylquinone oxide typically involves the oxidation of t-butylhydroquinone. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature. The reaction yields this compound as a yellow crystalline solid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of environmentally friendly oxidizing agents and solvents is also explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: t-Butylquinone oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to t-butylhydroquinone using reducing agents like sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Higher oxidation state quinones.
Reduction: t-Butylhydroquinone.
Substitution: Various substituted quinones depending on the reagents used.
Applications De Recherche Scientifique
t-Butylquinone oxide has a wide range of applications in scientific research:
Chemistry: Used as a redox catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in cellular redox processes and as a model compound for understanding quinone-related biological activities.
Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant and its cytotoxic effects on cancer cells.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of t-Butylquinone oxide involves its redox properties. It can undergo redox cycling, where it alternates between its oxidized and reduced forms. This redox cycling can generate reactive oxygen species, which can interact with cellular components such as DNA, proteins, and lipids. The compound’s ability to form covalent bonds with nucleophilic groups in proteins and DNA is also a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
Benzoquinone: Similar redox properties but lacks the tert-butyl group.
Naphthoquinone: Larger aromatic system, different redox potential.
Anthraquinone: Even larger aromatic system, used in different industrial applications.
Uniqueness: t-Butylquinone oxide is unique due to the presence of the tert-butyl group, which influences its chemical reactivity and solubility. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
10476-73-0 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3-tert-butyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione |
InChI |
InChI=1S/C10H12O3/c1-10(2,3)5-4-6(11)8-9(13-8)7(5)12/h4,8-9H,1-3H3 |
Clé InChI |
ZMTGGXREUMKXBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=O)C2C(C1=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


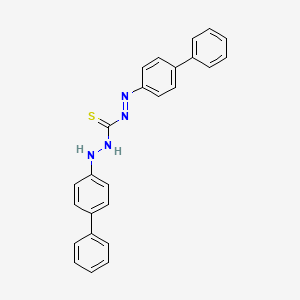
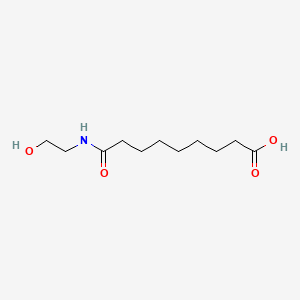
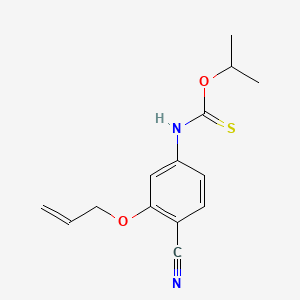
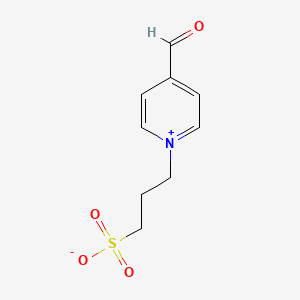

![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)


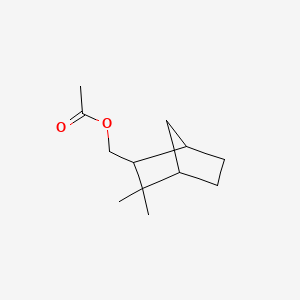



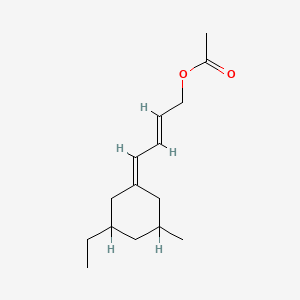
![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)
